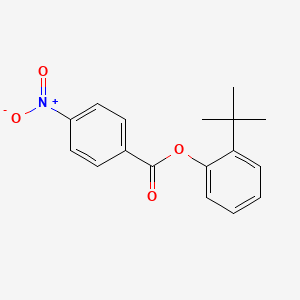

2-tert-butylphenyl 4-nitrobenzoate

Description

2-tert-Butylphenyl 4-nitrobenzoate is an aromatic ester composed of a 4-nitrobenzoic acid moiety esterified with a 2-tert-butylphenol group. The tert-butyl substituent at the ortho position introduces significant steric hindrance, which impacts its chemical reactivity, solubility, and stability. This compound is structurally analogous to other 4-nitrobenzoate esters but distinct due to the bulky tert-butyl group.

Properties

IUPAC Name |

(2-tert-butylphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPYUXWUDGMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-tert-butylphenyl 4-nitrobenzoate and analogous 4-nitrobenzoate esters based on molecular structure, physicochemical properties, and applications:

*Estimated based on tert-butyl group’s hydrophobicity. †Density reported as 1.163 g/cm³.

Key Comparative Insights:

Steric Effects and Reactivity: The tert-butyl group in this compound imposes steric constraints, likely reducing its enzymatic biodegradation rates compared to less hindered analogs like 4-chlorophenyl 4-nitrobenzoate. For instance, Pseudomonas fluorescens degrades 4-nitrobenzoate via hydroxylaminobenzoate intermediates, but bulky substituents may hinder enzyme access .

Hydrophobicity and Solubility: The tert-butyl group increases logP (a measure of hydrophobicity) compared to compounds with polar substituents (e.g., diethylaminoethyl 4-nitrobenzoate).

Synthetic Challenges :

Synthesis of tert-butyl-substituted esters may require specialized catalysts or conditions. For example, ethyl 4-nitrobenzoate synthesis achieves 55% yield using zeolite catalysts under ultrasound, but steric bulk in tert-butyl derivatives could necessitate higher energy input or alternative catalysts .

Biological Activity :

Triphenyltin(IV) 4-nitrobenzoate demonstrates antibacterial efficacy, whereas this compound’s bioactivity is likely attenuated due to poor solubility and steric effects. However, its stability could be advantageous in controlled-release formulations .

Environmental Fate: Substituted 4-nitrobenzoates like 4-aminobenzoate are persistent in contaminated sites, but microbial strains (e.g., Burkholderia cepacia) can metabolize both nitro- and amino-derivatives. The tert-butyl group may slow degradation, increasing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.